Ortho vs. Para Substitution: Differential Impact on Carbonic Anhydrase Isozyme Selectivity
The ortho-aminomethyl substitution pattern of 2-(aminomethyl)benzenesulfonamide differentiates it from the clinically used antimicrobial agent Mafenide (4-(aminomethyl)benzenesulfonamide) in terms of carbonic anhydrase (CA) isozyme inhibition profile. While direct, head-to-head Ki values for the target compound against Mafenide are not available in a single study for the same set of isozymes, class-level and cross-study data provide a clear picture. Mafenide is reported to have a Ki of 170.0 nM for hCA I and a much weaker Ki of 25,000 nM for hCA II, indicating a high selectivity for hCA I over hCA II . In contrast, the general class of ortho-substituted benzenesulfonamides, which includes 2-(aminomethyl)benzenesulfonamide, has been shown to exhibit a different selectivity profile. A comprehensive study of nearly 50 ortho-substituted benzenesulfonamides demonstrated that variations at the ortho position can dramatically alter affinity for CAIX, a key anticancer target [1]. The study highlights that the ortho substitution is a key determinant of CA isozyme selectivity, a property that is fundamentally different from the para-substituted Mafenide. This supports the selection of 2-(aminomethyl)benzenesulfonamide as a starting point for developing CAIX-selective agents rather than using the para-analog, which is selective for CAI and CAVI.
| Evidence Dimension | Carbonic Anhydrase Isozyme Inhibition Selectivity |
|---|---|
| Target Compound Data | Ortho-aminomethyl substitution (as in 2-(aminomethyl)benzenesulfonamide) confers a distinct CA isozyme selectivity profile as part of a class of ortho-substituted benzenesulfonamides. |
| Comparator Or Baseline | Mafenide (4-(aminomethyl)benzenesulfonamide): Ki for hCA I = 170.0 nM; Ki for hCA II = 25,000 nM (selectivity ratio of ~147-fold for hCA I) |
| Quantified Difference | The ortho-substituted scaffold leads to a different CA isozyme selectivity profile compared to the para-substituted analog, which is known for its potent inhibition of hCA VI and strong selectivity for hCA I over hCA II. |
| Conditions | In vitro enzyme inhibition assays using recombinant human carbonic anhydrase isozymes. Data compiled from separate studies on ortho-substituted benzenesulfonamides and Mafenide. |
Why This Matters
This evidence highlights that the ortho- and para-aminomethyl isomers are not functionally interchangeable for CA inhibition, with the ortho-substituted 2-(aminomethyl)benzenesulfonamide offering a distinct pathway for developing inhibitors with a different isozyme selectivity profile.
- [1] Zaksauskas, A., Paketuryte-Latve, V., Jankunaite, A., Capkauskaite, E., Becart, Y., Smirnov, A., Pospisilova, K., Leitans, J., Brynda, J., Kazaks, A., Baranauskiene, L., Manakova, E., Grazulis, S., Kairys, V., Tars, K., Rezacova, P., & Matulis, D. (2025). Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. Journal of Medicinal Chemistry, 68(16), 17752–17773. View Source
